2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Description
2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C14H8Cl4N2OS This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a carbamothioyl group
Properties
IUPAC Name |
2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4N2OS/c15-8-4-2-1-3-7(8)13(21)20-14(22)19-12-6-10(17)9(16)5-11(12)18/h1-6H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXDHOLAMXCEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in the presence of acetone . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s multiple chlorine atoms and carbamothioyl group may play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:
5-chloro-2-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide: This compound has a similar structure but includes a methoxy group, which may alter its chemical properties and reactivity.
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide:
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